molecular formula C15H19N3O3S B15133167 N-(2-butoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

N-(2-butoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B15133167
M. Wt: 321.4 g/mol
InChI Key: JTUDKVVFKFNKOA-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a suitable amine with a carbonyl compound (such as an aldehyde or ketone) in the presence of sulfur and a base. The reaction conditions may include heating the reaction mixture to a specific temperature and maintaining it for a certain period.

    Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazolidinone intermediate with a butoxyphenyl halide (such as butoxyphenyl chloride) in the presence of a base (such as sodium hydroxide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various halides or nucleophiles; typically carried out in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Biological Research: The compound can be used as a tool to study the mechanisms of action of thiazolidinone derivatives and their effects on biological systems.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

N-(2-butoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can be compared with other thiazolidinone derivatives, such as:

    N-(2-phenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Similar structure but lacks the butoxy group, which may affect its biological activity and solubility.

    N-(2-methoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Contains a methoxy group instead of a butoxy group, which may influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical properties and biological activities.

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-butoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C15H19N3O3S/c1-2-3-8-21-11-7-5-4-6-10(11)17-13(19)9-12-14(20)18-15(16)22-12/h4-7,12H,2-3,8-9H2,1H3,(H,17,19)(H2,16,18,20)

InChI Key

JTUDKVVFKFNKOA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC(=N)S2

Origin of Product

United States

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